molecular formula C14H19N3O B3019475 N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide CAS No. 2305316-61-2

N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide

Cat. No.: B3019475
CAS No.: 2305316-61-2
M. Wt: 245.326
InChI Key: ROOVSSPEDYZQAY-UHFFFAOYSA-N
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Description

N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide is a compound that features a pyrrolidine ring, a pyridine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of 2-methyl-6-pyrrolidin-1-ylpyridine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the pyridine ring, followed by the addition of electrophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can interact with the active sites of enzymes, potentially inhibiting their activity. The amide group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]acetamide
  • N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]but-2-enamide
  • N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-ynamide

Uniqueness

N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-14(18)15-10-12-8-11(2)16-13(9-12)17-6-4-5-7-17/h3,8-9H,1,4-7,10H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOVSSPEDYZQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N2CCCC2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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